N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pentanamide is a complex organic compound that features a unique combination of thiazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pentanamide typically involves multiple steps. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by further reactions to introduce the thieno[2,3-c]pyridine moiety . The reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiazole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Piperidine, palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pentanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pentanamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation . Molecular docking studies have shown that the compound can bind to specific protein receptors, influencing their activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds share the benzothiazole moiety and have similar biological activities.
Thiazole derivatives: Compounds like sulfathiazole and ritonavir also contain the thiazole ring and exhibit diverse biological activities.
Uniqueness
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pentanamide is unique due to its combination of thiazole and pyridine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and potential therapeutic applications .
Biological Activity
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pentanamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological evaluations based on various studies.
Chemical Structure and Synthesis
The compound has the molecular formula C21H23N3O2S and features a complex structure that includes a benzo[d]thiazole moiety and a tetrahydrothieno[2,3-c]pyridine core. The synthesis typically involves multi-step reactions including condensation and cyclization techniques. Various synthetic pathways have been reported in literature, highlighting the versatility of benzothiazole derivatives in medicinal chemistry.
Antimicrobial Properties
Recent studies have demonstrated that benzothiazole derivatives exhibit promising antimicrobial activities. For instance, compounds similar to this compound have shown significant inhibition against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 100 to 250 µg/mL depending on structural modifications .
Compound | MIC (µg/mL) | Inhibition (%) |
---|---|---|
9a | 250 | 98 |
12a | 100 | 99 |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Studies indicate that benzothiazole derivatives can induce apoptosis in cancer cells through various mechanisms such as the inhibition of specific kinases involved in cell cycle regulation. For instance, related compounds have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cancer cell proliferation .
Case Studies
- In Vitro Studies : A study evaluating the cytotoxic effects of benzothiazole derivatives on human cancer cell lines showed that certain derivatives exhibited IC50 values in the low micromolar range. This suggests that modifications in the benzothiazole structure can significantly enhance anticancer activity.
- In Vivo Studies : Animal models treated with benzothiazole derivatives demonstrated reduced tumor growth compared to control groups. These findings support the potential therapeutic applications of these compounds in oncology.
The biological activity of this compound is believed to be mediated through multiple pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for the survival of pathogens and cancer cells.
- Apoptosis Induction : Activation of apoptotic pathways has been observed in treated cancer cells, suggesting that these compounds can trigger programmed cell death.
Properties
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S2/c1-3-4-9-18(26)23-21-19(20-22-15-7-5-6-8-16(15)27-20)14-10-11-24(13(2)25)12-17(14)28-21/h5-8H,3-4,9-12H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTURWKAFJDMKLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C2=C(S1)CN(CC2)C(=O)C)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.